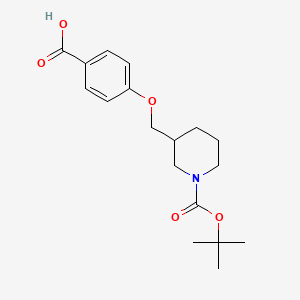

4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid

Descripción

Introduction and Background

Historical Development of tert-Butoxycarbonyl-Protected Piperidine Derivatives

The development of tert-butoxycarbonyl-protected piperidine derivatives represents a pivotal advancement in protective group chemistry that emerged from the pioneering work in organolithium chemistry during the 1980s and 1990s. The foundational research by Beak and colleagues in 1989 introduced the revolutionary concept of using the tert-butoxycarbonyl group as a directing group for alpha-lithiation of nitrogen heterocycles, specifically demonstrating the successful deprotonation of tert-butoxycarbonyl piperidine using sec-butyllithium and tetramethylethylenediamine in diethyl ether at negative seventy-eight degrees Celsius. This methodology established the framework for accessing alpha-substituted piperidines through lithiated intermediates, achieving yields ranging from fifty-three to one hundred percent with various electrophiles including trimethylsilyl chloride, tributyltin chloride, dimethyl sulfate, diphenyl disulfide, and benzaldehyde.

The historical significance of this development cannot be overstated, as it provided synthetic chemists with unprecedented access to functionalized piperidine derivatives through controlled regioselective transformations. The methodology rapidly evolved to incorporate asymmetric variants, with Beak and Kerrick demonstrating that the use of (-)-sparteine in the lithiation of tert-butoxycarbonyl pyrrolidine with sec-butyllithium and trapping with trimethylsilyl chloride yielded optically active silyl pyrrolidine products with enantiomeric ratios reaching 98:2. This breakthrough established the foundation for accessing enantiomerically enriched piperidine derivatives, which subsequently became essential building blocks in pharmaceutical synthesis.

The evolution of tert-butoxycarbonyl-protected piperidine chemistry extended beyond simple lithiation protocols to encompass sophisticated synthetic applications. Research groups at pharmaceutical companies recognized the potential of these methodologies for accessing complex molecular architectures required in drug discovery programs. The development included systematic investigations into the configurational stability of lithiated intermediates, with studies demonstrating that lithiated tert-butoxycarbonyl pyrrolidine maintains configurational stability for one hour at forty degrees Celsius and thirty degrees Celsius, achieving high enantiomeric ratios of 90:10. These findings established the temperature-dependent parameters essential for successful asymmetric transformations in synthetic applications.

Significance in Organic and Medicinal Chemistry

The significance of 4-((1-(tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid in organic and medicinal chemistry stems from its dual role as both a synthetic intermediate and a pharmacophore-containing scaffold. Piperidine-based structures occupy a prominent position in pharmaceutical development, with statistical analysis of Food and Drug Administration-approved drugs revealing that fifty-nine percent of small molecule drugs contain nitrogen-containing heterocyclic scaffolds, with piperidine derivatives representing the largest proportion among these structures. The compound's design incorporates the benzoic acid functionality, which provides opportunities for further derivatization through standard carboxylic acid chemistry, enabling access to amides, esters, and other carboxyl-derived functional groups essential in medicinal chemistry applications.

The strategic positioning of the tert-butoxycarbonyl protecting group on the piperidine nitrogen provides multiple synthetic advantages that have established this compound class as indispensable in modern drug discovery. The protecting group strategy enables selective transformations at other positions within the molecule while preventing unwanted reactions at the piperidine nitrogen, thereby facilitating the construction of complex molecular architectures required in pharmaceutical synthesis. The tert-butoxycarbonyl group demonstrates exceptional stability under nucleophilic conditions while remaining readily removable under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid, providing orthogonal protection strategy options essential for multi-step synthesis.

In medicinal chemistry applications, piperidine derivatives containing the tert-butoxycarbonyl protecting group serve as key intermediates in the synthesis of various pharmaceuticals, particularly in the development of piperidine derivatives that exhibit potential therapeutic effects. The compound architecture enables systematic structure-activity relationship studies through controlled modification of the benzoic acid portion while maintaining the protected piperidine core intact. Research has demonstrated that piperidine-containing molecules exhibit diverse pharmacological activities including anti-cancer, antibacterial, anti-inflammatory, antiviral, antimalarial, and antipsychotic properties, establishing piperidine as a favored scaffold in pharmaceutical synthesis. The incorporation of the benzoic acid moiety provides additional opportunities for hydrogen bonding interactions and electrostatic interactions with biological targets, enhancing the potential for developing bioactive compounds.

The synthetic versatility of this compound extends to its applications in material science and polymer chemistry, where the carboxylic acid functionality enables incorporation into polymeric structures while the protected piperidine provides controlled release of amine functionality upon deprotection. This dual functionality has found applications in the development of advanced materials, including coatings and adhesives that require specific chemical properties for enhanced performance characteristics.

Nomenclature and Chemical Identification

International Union of Pure and Applied Chemistry Naming Conventions and Alternative Designations

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and heterocyclic components. The primary International Union of Pure and Applied Chemistry name for this compound is designated as 4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methoxy]benzoic acid, which systematically describes the molecular architecture through hierarchical functional group prioritization. This naming convention prioritizes the carboxylic acid functionality of the benzoic acid core as the principal functional group, with subsequent substituents described in order of their attachment to the aromatic ring system.

Alternative systematic designations include 4-{[1-(tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid and 4-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)benzoic acid, which represent variations in the description of the tert-butoxycarbonyl protecting group while maintaining the essential structural information. The compound is also referenced as 1-piperidinecarboxylic acid, 3-[(4-carboxyphenoxy)methyl]-, 1-(1,1-dimethylethyl) ester, which employs an alternative naming approach that prioritizes the piperidine carboxylic acid ester functionality. This nomenclature variation demonstrates the complexity inherent in naming polyfunctional molecules and highlights the importance of standardized naming conventions in chemical communication.

The tert-butoxycarbonyl protecting group component of the molecule is systematically described using multiple acceptable nomenclature approaches. The designation "tert-butoxycarbonyl" represents the most commonly employed terminology in synthetic organic chemistry literature, while "2-methylpropan-2-yl)oxycarbonyl" provides the systematic International Union of Pure and Applied Chemistry description of the same protective group. The term "1,1-dimethylethyl ester" represents an alternative systematic description that emphasizes the ester linkage formed between the carboxylic acid derivative and the tert-butyl alcohol component.

Propiedades

IUPAC Name |

4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-10-4-5-13(11-19)12-23-15-8-6-14(7-9-15)16(20)21/h6-9,13H,4-5,10-12H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAINLRKRAAVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)COC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Route

Formation of Piperidine Derivative :

- Start with a suitable piperidine derivative, such as 4-(2-bromophenyl)piperidine.

- React with tert-butyl dicarbonate in the presence of a base (e.g., sodium carbonate) to introduce the Boc protecting group.

-

- The Boc-protected piperidine is then reacted with an appropriate methoxy source (e.g., methyl iodide or methanol in the presence of a base) to introduce the methoxy group at the desired position.

-

- The final step involves coupling the methoxylated piperidine with benzoic acid or its derivatives under standard coupling conditions (e.g., using EDC or DCC as coupling agents).

Detailed Reaction Conditions

Step-by-Step Synthesis

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 4-(2-bromophenyl)piperidine, tert-butyl dicarbonate, sodium carbonate | Protecting the amine group using Boc |

| 2 | Methanol or methyl iodide, base (e.g., NaOH) | Methoxylation to introduce the methoxy group |

| 3 | Benzoic acid, EDC or DCC | Coupling reaction to form the final product |

Isolation and Purification

After each reaction step, the product can be isolated using standard techniques such as:

- Filtration : To remove insoluble by-products.

- Chromatography : For purification of intermediates and final products.

- Recrystallization : To obtain pure crystalline forms.

Research Findings and Applications

The synthesis of compounds like this compound has been explored in various research studies due to their potential therapeutic applications. The use of protecting groups like Boc allows for selective functionalization without interfering with other reactive sites.

Applications in Medicinal Chemistry

These compounds are often evaluated for their biological activity, including:

Antidepressant properties : Some derivatives have shown promise in treating mood disorders.

Analgesics : Potential applications in pain management therapies.

Análisis De Reacciones Químicas

Types of Reactions

4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups present in the molecule.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid is C₁₈H₂₅NO₅, with a molecular weight of approximately 335.4 g/mol. The compound features a piperidine ring substituted with a tert-butoxycarbonyl group, which enhances its stability and solubility in various solvents, making it suitable for diverse chemical reactions.

Pharmaceutical Applications

-

Intermediate in Drug Synthesis

- This compound serves as a critical intermediate in the synthesis of various pharmaceuticals, including norepinephrine reuptake inhibitors such as ampreloxetine. Ampreloxetine is utilized in treating conditions like neurogenic orthostatic hypotension, showcasing the compound's relevance in therapeutic applications .

- Targeted Protein Degradation (PROTAC)

- Potential in Diabetes Treatment

Table 1: Summary of Case Studies Involving this compound

Synthesis Processes

The synthesis of this compound typically involves several steps:

- Formation of Piperidine Derivative : The initial step includes the protection of the piperidine nitrogen with a tert-butoxycarbonyl group.

- Coupling Reaction : This is followed by a coupling reaction with benzoic acid derivatives to form the final product.

- Purification : The final product is purified through crystallization or chromatography to ensure high purity suitable for pharmaceutical applications.

These synthesis methods have been documented to yield high purity and efficiency, making them favorable for industrial applications .

Mecanismo De Acción

The mechanism of action of 4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active piperidine moiety, which can then interact with its target. The methoxy linker and benzoic acid moiety contribute to the compound’s overall binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a family of alkoxy-substituted benzoic acids with piperidine or Boc-protected piperidine groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Research Findings

Solubility and Reactivity: The Boc-protected piperidin-3-yl methoxy variant (target compound) exhibits lower aqueous solubility compared to the piperidin-4-yl analog (C₁₇H₂₃NO₄) due to increased steric hindrance from the methoxy linker . Brominated analogs (e.g., 4-Bromo-3-...benzoic acid) show higher reactivity in Suzuki-Miyaura coupling, enabling diversification of the aromatic ring .

Biological Activity :

- Piperidine-3-yl derivatives are preferred in HIV-1 protease inhibition due to their ability to occupy hydrophobic pockets, whereas piperazine analogs (e.g., 4-(4-Boc-piperazinyl)benzoic acid) are more effective in kinase inhibition .

Synthetic Utility :

- The Boc group in all analogs serves as a temporary protective moiety, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) without affecting the benzoic acid group .

Crystallographic Behavior :

- Alkoxy-substituted benzoic acids (e.g., 4-methoxy, 4-ethoxy) tend to form catemeric or dimeric supramolecular structures, but the bulky Boc-piperidine group in the target compound disrupts such packing, leading to amorphous solid states .

Actividad Biológica

4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid, often referred to as a derivative of piperidine, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is notable for its application in the development of targeted protein degradation technologies, particularly PROTACs (Proteolysis Targeting Chimeras), which leverage the body's ubiquitin-proteasome system to selectively degrade proteins implicated in various diseases.

- Molecular Formula : C17H23NO4

- Molecular Weight : 305.37 g/mol

- CAS Number : 149353-75-3

The compound's mechanism of action primarily involves its role as a semi-flexible linker in PROTACs. The incorporation of the tert-butoxycarbonyl (Boc) group enhances the solubility and stability of the compound, facilitating better interaction with target proteins. This structural feature allows for improved binding and subsequent degradation of specific proteins involved in cancer and other diseases.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, PROTACs designed using this compound have shown efficacy in degrading oncoproteins, leading to reduced tumor growth in preclinical models.

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence that piperidine derivatives may possess neuroprotective effects. Compounds structurally related to this compound have been investigated for their potential to modulate neuroinflammatory pathways.

Case Studies

-

Case Study on PROTAC Efficacy :

- Objective : To evaluate the effectiveness of PROTACs incorporating this compound against specific cancer targets.

- Results : Significant reduction in target protein levels was observed, correlating with decreased cell viability in treated cancer cell lines.

-

Neuroprotection Study :

- Objective : To assess the neuroprotective effects of piperidine derivatives.

- Results : The study indicated that the compound could reduce oxidative stress markers and improve neuronal survival rates in vitro.

Safety and Toxicology

While promising, the safety profile of this compound must be thoroughly evaluated. Preliminary toxicity assessments indicate moderate safety margins; however, comprehensive studies are required to ascertain long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-((1-(tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid, and what are the critical reaction conditions to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves three key steps: (1) Boc protection of the piperidine amine, (2) etherification between the piperidine methanol derivative and a benzoic acid precursor, and (3) deprotection/purification. Critical conditions include anhydrous environments for Boc protection (to prevent hydrolysis) and optimized coupling agents (e.g., DCC/DMAP) for ester/ether formation. Post-synthesis purification via column chromatography or recrystallization is essential for high purity .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm the presence of the Boc group (tert-butyl signals at ~1.4 ppm) and the piperidine-benzoic acid linkage. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). Infrared spectroscopy (IR) can confirm carbonyl groups (Boc C=O at ~1680 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a versatile intermediate in drug discovery. Its Boc-protected piperidine moiety is a common pharmacophore in kinase inhibitors, while the benzoic acid group facilitates conjugation to peptides or small molecules. Applications include:

- Enzyme inhibition studies : The Boc group can be selectively cleaved to expose reactive amines for covalent inhibitor design .

- Photoaffinity labeling : Derivatives with diazirine or trifluoromethyl groups enable target identification in proteomics .

Advanced Research Questions

Q. How can conflicting data regarding the compound's biological activity (e.g., enzyme inhibition vs. receptor binding) be resolved experimentally?

- Methodological Answer : Design orthogonal assays to isolate mechanisms:

- Competitive binding assays (e.g., SPR or fluorescence polarization) to quantify receptor affinity.

- Enzyme kinetic studies (Michaelis-Menten plots) to differentiate competitive/non-competitive inhibition.

- Cellular assays (e.g., siRNA knockdown) to confirm target specificity. Cross-validate results using structural analogs with modified functional groups .

Q. What strategies optimize the compound's solubility for in vitro assays without structural modification?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.

- pH adjustment : Ionize the benzoic acid group (pKa ~4.2) by buffering solutions to pH >6.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What methodologies are recommended for assessing the compound's stability under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Store at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.

- Light sensitivity : Expose to UV (300 nm) and monitor photodegradation products.

- Long-term storage : Refrigerate at 2–8°C in amber vials under inert gas (N2/Ar) to prevent hydrolysis of the Boc group .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Variability often arises from reaction scale or purification methods. Standardize protocols by:

- Controlling moisture : Use molecular sieves during Boc protection.

- Optimizing stoichiometry : Pre-activate carboxylic acids with EDCI/HOBt before coupling.

- Validating intermediates : Isolate and characterize each step (e.g., tert-butyl piperidin-3-ylmethyl carbonate) before proceeding .

Experimental Design Considerations

Q. What in silico tools are suitable for predicting the compound's pharmacokinetic properties?

- Methodological Answer : Use SwissADME to predict logP (lipophilicity), solubility, and CYP450 interactions. Molecular docking (AutoDock Vina) models binding to targets like proteases or GPCRs. Retrosynthesis tools (e.g., BenchChem’s AI planner) suggest alternative synthetic routes .

Safety and Handling

Q. What safety protocols are critical when handling this compound in a laboratory setting?

- Methodological Answer : Follow SDS guidelines:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation.

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.